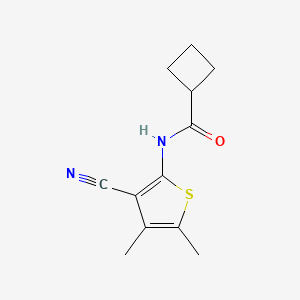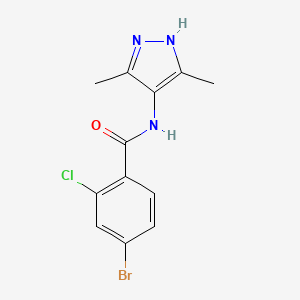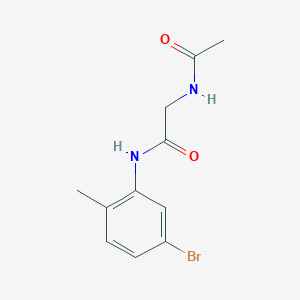![molecular formula C16H27NO4 B7558330 2-[1-[2-(4-Methoxypiperidin-1-yl)-2-oxoethyl]cyclohexyl]acetic acid](/img/structure/B7558330.png)
2-[1-[2-(4-Methoxypiperidin-1-yl)-2-oxoethyl]cyclohexyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-[2-(4-Methoxypiperidin-1-yl)-2-oxoethyl]cyclohexyl]acetic acid, also known as CMPDA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CMPDA belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been shown to possess anti-inflammatory and analgesic properties.
Wirkmechanismus
The exact mechanism of action of 2-[1-[2-(4-Methoxypiperidin-1-yl)-2-oxoethyl]cyclohexyl]acetic acid is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX), an enzyme responsible for the production of prostaglandins, which are involved in the inflammatory response. Additionally, 2-[1-[2-(4-Methoxypiperidin-1-yl)-2-oxoethyl]cyclohexyl]acetic acid has been shown to inhibit the production of nitric oxide, a molecule involved in the inflammatory response.
Biochemical and Physiological Effects:
2-[1-[2-(4-Methoxypiperidin-1-yl)-2-oxoethyl]cyclohexyl]acetic acid has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions. Additionally, 2-[1-[2-(4-Methoxypiperidin-1-yl)-2-oxoethyl]cyclohexyl]acetic acid has been shown to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[1-[2-(4-Methoxypiperidin-1-yl)-2-oxoethyl]cyclohexyl]acetic acid is its potential therapeutic applications. Additionally, 2-[1-[2-(4-Methoxypiperidin-1-yl)-2-oxoethyl]cyclohexyl]acetic acid is relatively easy to synthesize and purify, making it a readily available compound for scientific research. However, one limitation of 2-[1-[2-(4-Methoxypiperidin-1-yl)-2-oxoethyl]cyclohexyl]acetic acid is its potential toxicity, which must be carefully evaluated in preclinical studies.
Zukünftige Richtungen
There are several future directions for research involving 2-[1-[2-(4-Methoxypiperidin-1-yl)-2-oxoethyl]cyclohexyl]acetic acid. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of inflammatory and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-[1-[2-(4-Methoxypiperidin-1-yl)-2-oxoethyl]cyclohexyl]acetic acid and its potential toxicity. Finally, future studies may focus on developing new derivatives of 2-[1-[2-(4-Methoxypiperidin-1-yl)-2-oxoethyl]cyclohexyl]acetic acid with improved therapeutic properties.
Synthesemethoden
2-[1-[2-(4-Methoxypiperidin-1-yl)-2-oxoethyl]cyclohexyl]acetic acid can be synthesized through a multi-step process involving the reaction of cyclohexanone with ethyl acetoacetate, followed by a series of chemical reactions involving piperidine, methanol, and acetic anhydride. The final product is obtained through a purification process involving recrystallization.
Wissenschaftliche Forschungsanwendungen
2-[1-[2-(4-Methoxypiperidin-1-yl)-2-oxoethyl]cyclohexyl]acetic acid has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions, including arthritis, colitis, and psoriasis. Additionally, 2-[1-[2-(4-Methoxypiperidin-1-yl)-2-oxoethyl]cyclohexyl]acetic acid has been shown to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-[1-[2-(4-methoxypiperidin-1-yl)-2-oxoethyl]cyclohexyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4/c1-21-13-5-9-17(10-6-13)14(18)11-16(12-15(19)20)7-3-2-4-8-16/h13H,2-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZJCEFGHWDOPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)CC2(CCCCC2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-[2-(4-Methoxypiperidin-1-yl)-2-oxoethyl]cyclohexyl]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

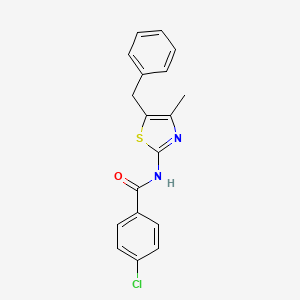
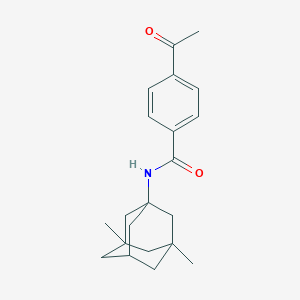
![4-fluoro-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B7558270.png)
![N-cyclopropyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B7558280.png)
![1-Benzyl-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B7558294.png)
![4-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B7558295.png)
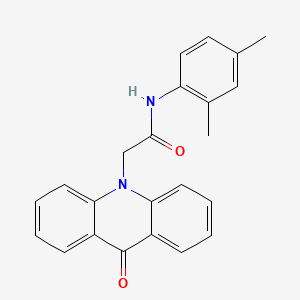
![4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B7558321.png)
![[2-(4-nitroanilino)-2-oxoethyl] 3-(3-oxo-4H-quinoxalin-2-yl)propanoate](/img/structure/B7558332.png)
![6-[(4-Fluorophenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B7558334.png)
![[2-(1-ethyl-2-phenylindol-3-yl)-2-oxoethyl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate](/img/structure/B7558338.png)
